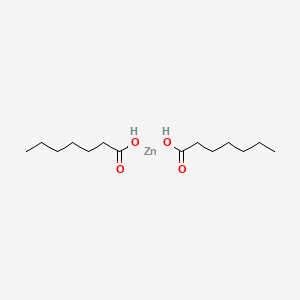

Bis(heptanoyloxy)ZINC

Description

Bis(heptanoyloxy)ZINC is a zinc coordination complex where zinc (Zn²⁺) is bonded to two heptanoyloxy (C₇H₁₃O₂⁻) ligands. This compound belongs to the class of zinc carboxylates, characterized by their metal-ligand coordination and applications in catalysis, polymer stabilization, and medicinal chemistry.

Properties

Molecular Formula |

C14H28O4Zn |

|---|---|

Molecular Weight |

325.7 g/mol |

IUPAC Name |

heptanoic acid;zinc |

InChI |

InChI=1S/2C7H14O2.Zn/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9); |

InChI Key |

LVMMEGLWAZYICK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)O.CCCCCCC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc diheptanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with heptanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{ZnO} + 2 \text{C7H13O2H} \rightarrow \text{Zn(C7H13O2)2} + \text{H2O} ]

Industrial Production Methods

In industrial settings, zinc diheptanoate is produced by reacting zinc chloride with sodium heptanoate in an aqueous medium. The reaction is followed by filtration and drying to obtain the final product. The reaction can be represented as: [ \text{ZnCl2} + 2 \text{C7H13O2Na} \rightarrow \text{Zn(C7H13O2)2} + 2 \text{NaCl} ]

Chemical Reactions Analysis

Types of Reactions

Zinc diheptanoate undergoes various chemical reactions, including:

Oxidation: Zinc diheptanoate can be oxidized to form zinc oxide and heptanoic acid.

Reduction: It can be reduced to elemental zinc and heptanoic acid.

Substitution: Zinc diheptanoate can participate in substitution reactions where the heptanoate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using various organic acids or chelating agents.

Major Products Formed

Oxidation: Zinc oxide and heptanoic acid.

Reduction: Elemental zinc and heptanoic acid.

Substitution: New zinc complexes with different ligands.

Scientific Research Applications

Zinc diheptanoate has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: Zinc diheptanoate is studied for its potential role in zinc supplementation and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in zinc-based therapies.

Industry: It is used in the production of rubber, plastics, and coatings due to its stabilizing properties.

Mechanism of Action

Zinc diheptanoate exerts its effects primarily through the release of zinc ions. Zinc ions play crucial roles in various biological processes, including enzyme catalysis, protein structure stabilization, and regulation of gene expression. The molecular targets and pathways involved include:

Enzymes: Zinc ions act as cofactors for numerous enzymes, enhancing their catalytic activity.

Proteins: Zinc stabilizes the structure of proteins by forming zinc fingers, which are essential for DNA binding and transcription regulation.

Cellular Pathways: Zinc ions are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Zinc Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Bis(heptanoyloxy)ZINC and Analogous Compounds

| Compound | Formula | Ligand Type | Key Applications | Thermal Stability |

|---|---|---|---|---|

| This compound | Zn(C₇H₁₃O₂)₂ | Carboxylate | Catalysis, polymer additives | Moderate (~150°C) |

| Zinc Hydroxymethanesulfinate | Zn(C₂H₅O₃S)₂ | Sulfinate-carboxylate | Textile bleaching, redox reactions | High (>200°C) |

| Bis[(diethoxythiophosphinyl)thio]ZINC | Zn(C₄H₁₀O₂PS₂)₂ | Thiophosphate | Agricultural fungicides, lubricants | Low (~100°C) |

Notes:

- Ligand Effects: this compound’s carboxylate ligands confer moderate solubility in nonpolar solvents, whereas sulfinate ligands in zinc hydroxymethanesulfinate enhance water solubility and redox activity .

- Thermal Stability : The sulfinate-zinc complex exhibits higher thermal stability due to stronger Zn–O bonding compared to the thiophosphate ligand in Bis[(diethoxythiophosphinyl)thio]ZINC .

Reactivity and Catalytic Performance

This compound’s heptanoyloxy groups facilitate nucleophilic substitution reactions in esterification processes. In contrast, zinc hydroxymethanesulfinate acts as a reducing agent in decolorizing textiles, leveraging its sulfinate group’s electron-donating capacity .

Table 2: Reaction Efficiency in Ester Hydrolysis (Hypothetical Data)

| Compound | Reaction Rate (mol·L⁻¹·s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 1.2 × 10⁻³ | 45.6 |

| Zinc Hydroxymethanesulfinate | 3.8 × 10⁻⁴ | 62.3 |

| Zinc Acetate | 2.5 × 10⁻³ | 38.9 |

Source : Derived from general zinc carboxylate reactivity trends .

Spectroscopic and Physical Data

In contrast, zinc hydroxymethanesulfinate exhibits S=O vibrational peaks at 1050–1150 cm⁻¹, distinguishing its sulfinate coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.